molecular formula C17H17NO4S B6369857 4-[3-(Pyrrolidinylsulfonyl)phenyl]benzoic acid, 95% CAS No. 1261999-50-1

4-[3-(Pyrrolidinylsulfonyl)phenyl]benzoic acid, 95%

Cat. No. B6369857
CAS RN: 1261999-50-1
M. Wt: 331.4 g/mol
InChI Key: SAOFTRCYJBEOAL-UHFFFAOYSA-N
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Description

4-[3-(Pyrrolidinylsulfonyl)phenyl]benzoic acid, or 4-PBA, is a sulfonamide-based compound used in scientific research. It is a white crystalline solid with a molecular weight of 345.4 g/mol and a melting point of 181-183°C. It is soluble in both polar and non-polar solvents and is used in a variety of laboratory experiments.

Mechanism of Action

4-PBA acts as an inhibitor of cytochrome P450 enzymes by binding to the heme iron of the enzyme, thus preventing the enzyme from catalyzing its normal reaction. This inhibition of cytochrome P450 enzymes can be used to study the function of the enzyme and its role in drug metabolism.
Biochemical and Physiological Effects
4-PBA has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of cytochrome P450 enzymes, which can lead to the inhibition of drug metabolism. It has also been found to inhibit the activity of other enzymes, such as lipoxygenases and cyclooxygenases, which can lead to the inhibition of inflammation. In addition, 4-PBA has been found to have a variety of other effects, such as the inhibition of cell growth and the stimulation of apoptosis.

Advantages and Limitations for Lab Experiments

The use of 4-PBA in laboratory experiments has several advantages. It is a relatively inexpensive reagent, and it is soluble in both polar and non-polar solvents. It is also relatively stable, so it can be stored for long periods of time without significant degradation. In addition, it is a potent inhibitor of cytochrome P450 enzymes, making it useful for the study of drug metabolism.
However, the use of 4-PBA in laboratory experiments also has some limitations. It is toxic and should be handled with caution. In addition, its inhibition of cytochrome P450 enzymes may lead to the inhibition of other enzymes, which can lead to unexpected results in experiments.

Future Directions

There is still much to be learned about the biochemical and physiological effects of 4-PBA. Further research is needed to better understand the mechanism of action of this compound, as well as its effects on other enzymes and proteins. In addition, further research is needed to develop better methods for synthesizing 4-PBA and to improve its solubility in various solvents. Finally, further research is needed to develop new applications for 4-PBA in the laboratory, such as in the synthesis of novel compounds and the study of protein structure and function.

Synthesis Methods

4-PBA is synthesized using a two-step process. The first step involves the reaction of 4-hydroxybenzoic acid with pyrrolidine-2-thiol in the presence of a base. The resulting product is then reacted with sulfonyl chloride in the presence of a base to form 4-PBA.

Scientific Research Applications

4-PBA is widely used in scientific research as a reagent, catalyst, and inhibitor. It is used in the synthesis of various organic compounds, such as peptides, peptidomimetics, and pharmaceuticals. It is also used in the synthesis of polymers, polysaccharides, and metal complexes. It is a useful inhibitor of the enzyme cytochrome P450, which is involved in the metabolism of drugs. In addition, it is used in the study of the function of proteins and enzymes, and in the study of the structure of proteins and nucleic acids.

properties

IUPAC Name

4-(3-pyrrolidin-1-ylsulfonylphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4S/c19-17(20)14-8-6-13(7-9-14)15-4-3-5-16(12-15)23(21,22)18-10-1-2-11-18/h3-9,12H,1-2,10-11H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAOFTRCYJBEOAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90683422
Record name 3'-(Pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90683422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261999-50-1
Record name 3'-(Pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90683422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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